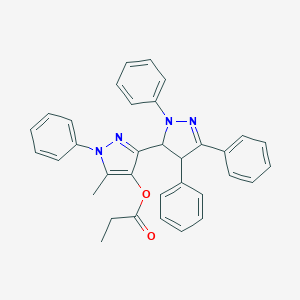![molecular formula C18H28IN3O4 B283205 2-[2-Ethoxy-6-iodo-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]acetamide](/img/structure/B283205.png)
2-[2-Ethoxy-6-iodo-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-Ethoxy-6-iodo-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]acetamide, also known as EIPA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of amiloride analogs, which are known to block the activity of certain ion channels in cells. In
Wissenschaftliche Forschungsanwendungen
2-[2-Ethoxy-6-iodo-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]acetamide has been studied extensively for its potential applications in various areas of scientific research. One of the main areas of interest is in the study of ion channels, specifically the Na+/H+ exchanger (NHE), which plays a crucial role in regulating intracellular pH and cell volume. 2-[2-Ethoxy-6-iodo-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]acetamide has been shown to selectively block the activity of NHE, making it a valuable tool for studying the role of this ion channel in various physiological processes, such as cell proliferation, migration, and apoptosis.
In addition to its use in studying ion channels, 2-[2-Ethoxy-6-iodo-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]acetamide has also been investigated for its potential applications in cancer research. Several studies have shown that 2-[2-Ethoxy-6-iodo-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]acetamide can inhibit the growth and metastasis of cancer cells, possibly by affecting the activity of NHE and other ion channels involved in cell migration and invasion.
Wirkmechanismus
The mechanism of action of 2-[2-Ethoxy-6-iodo-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]acetamide involves its ability to selectively block the activity of NHE, which is responsible for regulating intracellular pH and cell volume. By inhibiting NHE, 2-[2-Ethoxy-6-iodo-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]acetamide can affect various physiological processes that depend on proper pH regulation, such as cell proliferation, migration, and apoptosis. The exact mechanism by which 2-[2-Ethoxy-6-iodo-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]acetamide affects NHE activity is still being studied, but it is thought to involve the binding of 2-[2-Ethoxy-6-iodo-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]acetamide to a specific site on the ion channel, thereby preventing the exchange of Na+ and H+ ions across the cell membrane.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[2-Ethoxy-6-iodo-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]acetamide are complex and depend on the specific experimental conditions and cell types being studied. In general, 2-[2-Ethoxy-6-iodo-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]acetamide has been shown to affect various cellular processes, such as proliferation, migration, and apoptosis, by altering intracellular pH and cell volume. Additionally, 2-[2-Ethoxy-6-iodo-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]acetamide has been shown to inhibit the growth and metastasis of cancer cells, possibly by affecting the activity of NHE and other ion channels involved in cell migration and invasion.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[2-Ethoxy-6-iodo-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]acetamide in lab experiments is its specificity for NHE, which allows for selective inhibition of this ion channel without affecting other cellular processes. Additionally, 2-[2-Ethoxy-6-iodo-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]acetamide is relatively easy to synthesize and can be obtained in high purity and yield. However, there are also some limitations to using 2-[2-Ethoxy-6-iodo-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]acetamide, such as its potential toxicity at high concentrations and its potential off-target effects on other ion channels or cellular processes.
Zukünftige Richtungen
There are several future directions for research on 2-[2-Ethoxy-6-iodo-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]acetamide and its potential applications in scientific research. One area of interest is in the development of more selective and potent inhibitors of NHE, which could be used to study the role of this ion channel in various physiological processes. Additionally, further studies are needed to fully understand the mechanism of action of 2-[2-Ethoxy-6-iodo-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]acetamide and its effects on other ion channels and cellular processes. Finally, there is potential for the development of 2-[2-Ethoxy-6-iodo-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]acetamide-based therapies for cancer and other diseases, although more research is needed to fully explore this possibility.
Synthesemethoden
The synthesis of 2-[2-Ethoxy-6-iodo-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]acetamide involves several steps, starting with the reaction of 2,6-diiodoanisole with ethoxyacetic acid in the presence of a base to form 2-ethoxy-6-iodoanisole. This intermediate is then reacted with 3-(4-morpholinyl)propylamine and formaldehyde to form the final product, 2-[2-Ethoxy-6-iodo-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]acetamide. The synthesis method has been described in detail in several research papers, and the purity and yield of the compound can be optimized through various modifications to the reaction conditions.
Eigenschaften
Molekularformel |
C18H28IN3O4 |
|---|---|
Molekulargewicht |
477.3 g/mol |
IUPAC-Name |
2-[2-ethoxy-6-iodo-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C18H28IN3O4/c1-2-25-16-11-14(10-15(19)18(16)26-13-17(20)23)12-21-4-3-5-22-6-8-24-9-7-22/h10-11,21H,2-9,12-13H2,1H3,(H2,20,23) |
InChI-Schlüssel |
CTKZGVXBCBNHFZ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)CNCCCN2CCOCC2)I)OCC(=O)N |
Kanonische SMILES |
CCOC1=C(C(=CC(=C1)CNCCCN2CCOCC2)I)OCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(4-Methoxybenzylidene)-1,9-diphenyl-3-(2-thienylcarbonyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283123.png)
![7-(4-Methoxybenzylidene)-3-(2-naphthoyl)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283124.png)
![7-Benzylidene-1,9-diphenyl-3-(2-thienylcarbonyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283127.png)
![3-Acetyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283128.png)
![3-Benzoyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283129.png)

![Ethyl 8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283133.png)
![1,9-Diphenyl-3-(2-thienylcarbonyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283134.png)
![3-Acetyl-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283135.png)
![1,9-Diphenyl-3-(2-phenylvinyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283136.png)
![1,3,9-Triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283137.png)
![4'-(4-Chlorophenyl)-1,3-dioxo-1'-phenylspiro[indan-2,5'-[2]pyrazoline]-3'-carboxylic acid ethyl ester](/img/structure/B283140.png)
![7-Benzylidene-1-(4-chlorophenyl)-9-phenyl-3-(2-thienylcarbonyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283143.png)
![7-benzylidene-1-(4-methylphenyl)-8-oxo-N,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxamide](/img/structure/B283145.png)